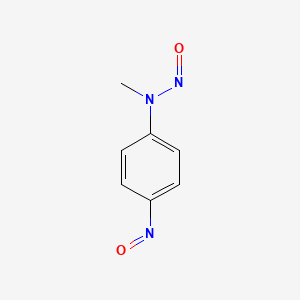

N-Methyl-N,4-dinitrosoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(4-nitrosophenyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-10(9-12)7-4-2-6(8-11)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGUJLASXUBMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020839 | |

| Record name | N-Methyl-N,4-dinitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-80-9 | |

| Record name | N-Methyl-N,4-dinitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dinitrosomethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N,4-dinitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N,4-dinitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,4-DINITROSO-N-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4PP0E8KPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N,4-dinitrosoaniline (CAS 99-80-9): Physicochemical Properties, Predicted Spectral Data, and Synthesis Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N,4-dinitrosoaniline is a chemical compound of interest in various research and development sectors. This technical guide provides a comprehensive overview of its identification, physicochemical properties, and, in the absence of publicly available experimental spectra, a detailed prediction and interpretation of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectral data. These predictions are grounded in established principles of organic spectroscopy and data from analogous structures. Additionally, a plausible synthetic route is proposed, offering valuable insights for researchers requiring this compound for their work.

Compound Identification and Properties

Chemical Name: this compound[1][2] CAS Number: 99-80-9[1][2] Molecular Formula: C₇H₇N₃O₂[1][2] Molecular Weight: 165.15 g/mol [1] Appearance: Predicted to be a yellow to orange solid[1]

Synonyms:

Structural Information

| Identifier | Value |

| SMILES | CN(N=O)c1ccc(N=O)cc1 |

| InChI | InChI=1S/C7H7N3O2/c1-10(9-12)7-4-2-6(8-11)3-5-7/h2-5H,1H3 |

| InChIKey | FMGUJLASXUBMOP-UHFFFAOYSA-N |

Predicted Spectral Data and Interpretation

Due to the limited availability of published experimental spectral data for this compound, this section provides a detailed prediction of its mass, NMR, and IR spectra based on its structure and data from related compounds.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to be informative for its structural elucidation. The fragmentation pattern will likely be influenced by the presence of the two nitroso groups.

Predicted Mass Spectrum Data:

| m/z | Predicted Fragment | Interpretation |

| 165 | [M]⁺ | Molecular ion peak. |

| 135 | [M-NO]⁺ | Loss of the N-nitroso group is a common fragmentation pathway for N-nitrosamines. |

| 105 | [M-2NO]⁺ | Subsequent loss of the C-nitroso group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |

| 30 | [NO]⁺ | A characteristic peak for nitroso compounds. |

Fragmentation Pathway:

The electron ionization (EI) mass spectrum is predicted to show a significant molecular ion peak at m/z 165. The primary fragmentation is anticipated to be the loss of the N-nitroso group (a loss of 30 amu) to yield a fragment at m/z 135. This is a characteristic fragmentation for N-nitrosamines. A subsequent loss of the aromatic C-nitroso group would result in a fragment at m/z 105. Further fragmentation could lead to the formation of the phenyl cation at m/z 77. The presence of a peak at m/z 30 would be indicative of the nitroso group itself.

Caption: Predicted EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide key information about the aromatic and methyl protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 2H | Protons ortho to the C-nitroso group |

| ~ 7.5 - 7.7 | Doublet | 2H | Protons meta to the C-nitroso group |

| ~ 3.4 | Singlet | 3H | N-Methyl protons |

The aromatic region will likely show two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing C-nitroso group are expected to be deshielded and appear at a higher chemical shift compared to the meta protons. The N-methyl protons will appear as a singlet, with its chemical shift influenced by the adjacent N-nitroso group.

The carbon NMR spectrum will reveal the number of unique carbon environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~ 150 - 160 | C-NO (aromatic) |

| ~ 140 - 145 | C-N (aromatic) |

| ~ 125 - 130 | CH (aromatic) |

| ~ 120 - 125 | CH (aromatic) |

| ~ 30 - 40 | N-CH₃ |

The carbon attached to the C-nitroso group is expected to be the most deshielded aromatic carbon. The carbon attached to the N-methyl-N-nitroso group will also be significantly deshielded. The two sets of aromatic CH carbons will have distinct chemical shifts. The N-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the N=O and C-N bonds.

Predicted IR Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~ 1500 - 1550 | Strong | N=O stretch (N-nitroso) |

| ~ 1400 - 1450 | Strong | N=O stretch (C-nitroso) |

| ~ 1300 - 1350 | Medium | C-N stretch |

| ~ 800 - 850 | Strong | Out-of-plane C-H bend (1,4-disubstituted benzene) |

The most characteristic bands in the IR spectrum will be the strong absorptions corresponding to the N=O stretching vibrations of the N-nitroso and C-nitroso groups. The exact positions of these bands can be influenced by the electronic environment. The spectrum will also show typical absorptions for aromatic and aliphatic C-H bonds, as well as C-N stretching and out-of-plane bending for the substituted benzene ring.

Proposed Synthesis Protocol

A plausible synthesis of this compound can be envisioned through a two-step process starting from N-methylaniline.

Step 1: Synthesis of N-Methyl-4-nitrosoaniline

This step involves the nitrosation of N-methylaniline at the para position of the aromatic ring.

Protocol:

-

Dissolve N-methylaniline in a suitable solvent such as ethanol or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to generate nitrous acid in situ.

-

Stir the reaction mixture at low temperature for a specified time to allow for the formation of N-Methyl-4-nitrosoaniline.

-

Isolate the product by filtration or extraction.

Step 2: Synthesis of this compound

This step involves the N-nitrosation of the secondary amine group of N-Methyl-4-nitrosoaniline.

Protocol:

-

Dissolve the N-Methyl-4-nitrosoaniline obtained from Step 1 in an appropriate solvent.

-

Cool the solution to 0-5 °C.

-

Add a nitrosating agent, such as sodium nitrite in an acidic medium (e.g., acetic acid or dilute HCl), dropwise to the cooled solution.

-

Maintain the low temperature and stir the reaction mixture for a sufficient duration to ensure complete N-nitrosation.

-

Isolate and purify the final product, this compound, using standard techniques such as recrystallization or chromatography.

Caption: Proposed two-step synthesis of this compound.

Safety and Handling

N-nitroso compounds are often potent carcinogens and should be handled with extreme caution.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of this compound (CAS 99-80-9), including its identification and predicted spectral data. While experimental data remains scarce in the public domain, the detailed predictions for its mass, NMR, and IR spectra, based on sound chemical principles, offer a valuable resource for researchers. The proposed synthesis protocol further enhances the utility of this guide for those requiring this compound for their scientific endeavors. It is imperative to handle this compound with appropriate safety precautions due to the potential hazards associated with N-nitroso compounds.

References

-

BuyersGuideChem. This compound. [Link]

- Gowenlock, B. G., Cameron, M., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). 13C NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-517.

-

INCHEM. This compound (IARC Summary & Evaluation, Volume 1, 1972). [Link]

-

Pharmaffiliates. Elastopar. [Link]

-

PubChem. This compound. [Link]

- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408.

- Urbański, T., & Witanowski, M. (1960). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 8, 271-276.

Sources

A Historical Literature Review of N-Methyl-N,4-dinitrosoaniline (MDNA)

An In-Depth Technical Guide:

Abstract

N-Methyl-N,4-dinitrosoaniline (CAS No. 99-80-9), a synthetic organic compound, holds a unique position in the annals of industrial chemistry.[1][2][3] Historically known by trade names such as Elastopar and Nitrosan K, its primary application was in the rubber industry as a vulcanizing and blowing agent.[1][3][4] However, its identity as an N-nitrosamine placed it within a class of compounds subject to intense toxicological scrutiny due to their potential carcinogenicity.[5][6][7][8] This technical guide provides a comprehensive historical review of this compound, charting its journey from synthesis and industrial application to the evolution of its toxicological assessment and the analytical methodologies developed for its detection. We will explore the causality behind its use, the mechanistic concerns regarding its safety, and its eventual decline in favor of safer alternatives, offering a salient case study for researchers, scientists, and professionals in chemical and drug development.

Discovery and Evolution of Synthesis

The synthesis of N-nitrosamines, as a class, was established in the 19th century, typically involving the reaction of a secondary amine with a nitrosating agent like nitrous acid.[9] The preparation of this compound (MDNA) follows a similar logic, building upon the foundational chemistry of aromatic amines. The process is a two-step nitrosation of N-methylaniline.

The first step involves the nitrosation of the secondary amine group, forming N-Nitroso-N-methylaniline. The second, more characteristic step, is the electrophilic substitution of a nitroso group onto the para-position of the benzene ring, activated by the N-nitroso-N-methylamino group. This rearrangement is a classic example of the Fischer-Hepp rearrangement, where an N-nitrosoamine is treated with an acid to yield a C-nitroso aromatic amine.

Diagram 1: Synthesis Pathway of this compound

Caption: The metabolic pathway leading from an N-nitrosamine to DNA damage.

Subsequent Classification and Decline

In a subsequent evaluation in 1987, IARC classified this compound in Group 3: "Not classifiable as to its carcinogenicity to humans." T[1][10]his classification reflects a continued lack of sufficient evidence in humans and limited or inadequate evidence in animal studies.

Despite this classification, the strong evidence of carcinogenicity for many other nitrosamines led the rubber industry to proactively seek safer alternatives. R[11][12]esearch shifted towards developing new vulcanization accelerators based on 'safe' amines—amines that are difficult to nitrosate or that form non-carcinogenic nitroso compounds. T[13][14]his shift effectively rendered MDNA obsolete in most modern applications.

Historical Development of Analytical Methods

The need to monitor for nitrosamines in industrial settings, and later in pharmaceuticals, food, and environmental samples, drove significant advancements in analytical chemistry.

[15][16]#### Early Challenges and Methods Initial attempts to quantify nitrosamines were hampered by the need to detect very low concentrations in complex matrices. E[16][17]arly techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection often lacked the required sensitivity and selectivity, as the UV absorbance of the N-NO group is relatively weak.

[16][17]#### The Advent of Mass Spectrometry The coupling of chromatographic separation with mass spectrometry (MS) represented a paradigm shift.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This became the preferred method for volatile nitrosamines. T[16]he high resolving power of gas chromatography combined with the specific detection capabilities of a mass spectrometer allowed for reliable identification and quantification at trace levels.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile or thermally unstable nitrosamines, LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), became the gold standard. T[15][16]his technique offers exceptional sensitivity and selectivity, allowing for the detection of nanogram-per-day intake levels, as now required by regulatory agencies for pharmaceutical products.

[16][18]#### Conceptual Protocol: Modern LC-MS/MS Analysis for Nitrosamines

-

Sample Preparation (Extraction):

-

The goal is to isolate the target nitrosamine(s) from the sample matrix (e.g., rubber extract, drug substance).

-

A common approach is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvents and sorbents is critical to efficiently extract the analytes while leaving interfering matrix components behind.

-

-

Chromatographic Separation (HPLC):

-

The sample extract is injected into an HPLC system.

-

A reversed-phase C18 column is typically used to separate the nitrosamines based on their polarity. A mobile phase gradient (e.g., water and methanol/acetonitrile with a modifier like formic acid) is employed to elute the compounds from the column at distinct retention times.

-

-

Ionization:

-

As the analytes elute from the HPLC, they enter the mass spectrometer's ion source.

-

Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode is used to create charged molecular ions ([M+H]⁺) of the nitrosamines.

-

[19]4. Detection (Tandem Mass Spectrometry - MS/MS):

- The system is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

- Q1 (First Quadrupole): Isolates the precursor ion (the [M+H]⁺ of the specific nitrosamine).

- Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

- Q3 (Third Quadrupole): Isolates a specific, characteristic product ion from the fragmentation.

- The detection of this specific precursor-to-product ion transition provides unambiguous confirmation and quantification of the target nitrosamine.

Conclusion

The history of this compound is a microcosm of the broader evolution of industrial chemical safety. It was a compound born of utility, serving a valuable purpose in the rubber industry. However, its chemical identity placed it under the shadow of the N-nitrosamine class, prompting toxicological scrutiny that paralleled advancements in analytical science. While never definitively classified as a human carcinogen, the principle of proactive risk mitigation and the development of demonstrably safer alternatives led to its decline. The story of MDNA serves as a critical lesson for modern science and industry, emphasizing the importance of understanding chemical mechanisms, developing highly sensitive analytical tools, and continuously innovating to enhance safety.

References

-

This compound (IARC Summary & Evaluation, Volume 1, 1972). (1998). INCHEM. [Link]

-

N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957. PubChem. [Link]

-

This compound | C7H7N3O2. BuyersGuideChem. [Link]

-

Preparation of N-methyl-4-nitrosoaniline. (1937). PrepChem.com. [Link]

-

N-Nitroso-N-Methylaniline. (2011). OEHHA. [Link]

-

n-nitrosomethylaniline. Organic Syntheses Procedure. [Link]

-

N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483. PubChem. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). MDPI. [Link]

-

N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749. PubChem. [Link]

-

Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. (2021). Cardiff University. [Link]

-

Some N-Nitroso Compounds. (1978). IARC Publications. [Link]

-

Safety Data Sheet: N-Methyl-N-nitrosoaniline. (2021). Chemos GmbH&Co.KG. [Link]

-

N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [Link]

-

Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). LinkedIn. [Link]

-

The Finding of N‐Nitrosodimethylamine in Common Medicines. (2020). PubMed Central. [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). MDPI. [Link]

- Method for preparing N-methyl paranitroaniline. (2012).

-

N-Methy-4-Nitroaniline (MNA). ResearchGate. [Link]

-

High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. HPC Standards. [Link]

-

N,4-DINITROSO-N-METHYLANILINE. FDA Global Substance Registration System. [Link]

-

N-nitrosamines in the rubber and tire industry. (1979). PubMed. [Link]

-

Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. (2021). PubMed Central. [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

-

Review and the Latest Update of N-Nitrosamines in the Rubber Industry. ResearchGate. [Link]

-

Prevention of exposure to N-nitrosamines in the rubber industry: new vulcanization accelerators based on 'safe' amines. (1987). PubMed. [Link]

-

Assessment of exposure to carcinogenic N-nitrosamines in the rubber industry. ResearchGate. [Link]

-

New sulfenamide accelerators derived from 'safe' amines for the rubber and tyre industry. (1991). PubMed. [Link]

- Vulcanization accelerator using amine. (2005).

-

N-Methyl-N-nitrosoaniline | Chemical Substance Information. J-GLOBAL. [Link]

-

Vulcanization & Accelerators. Lusida Rubber Products. [Link]

- Blowing agent compositions and compositions curable to give elastomeric silicone foams. (1994).

-

POLYURETHANE FOAM PREMIXES CONTAINING HALOGENATED OLEFIN BLOWING AGENTS AND FOAMS MADE FROM SAME. (2023). European Patent Office. [Link]

Sources

- 1. This compound (IARC Summary & Evaluation, Volume 1, 1972) [inchem.org]

- 2. This compound | C7H7 N3 O2 - BuyersGuideChem [buyersguidechem.com]

- 3. echemi.com [echemi.com]

- 4. N,4-DINITROSO-N-METHYLANILINE [drugfuture.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Finding of N‐Nitrosodimethylamine in Common Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 99-80-9 [amp.chemicalbook.com]

- 11. N-nitrosamines in the rubber and tire industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prevention of exposure to N-nitrosamines in the rubber industry: new vulcanization accelerators based on 'safe' amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New sulfenamide accelerators derived from 'safe' amines for the rubber and tyre industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. pmda.go.jp [pmda.go.jp]

- 18. mdpi.com [mdpi.com]

- 19. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

"N-Methyl-N,4-dinitrosoaniline chemical structure and bonding"

An In-depth Technical Guide to the Chemical Structure and Bonding of N-Methyl-N,4-dinitrosoaniline

This guide provides a detailed exploration of the chemical structure, bonding, and properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this molecule.

Introduction and Chemical Identity

This compound, with the chemical formula C₇H₇N₃O₂, is a fascinating molecule characterized by the presence of two distinct nitroso groups.[1][2][3][4] One nitroso group is attached to the exocyclic nitrogen atom, forming an N-nitrosamine functionality, while the other is bonded to the aromatic ring at the para position. This dual functionalization imparts unique electronic and chemical properties to the molecule. The N-nitrosamine group is a well-known class of compounds with significant biological activity, while the C-nitroso group on the aromatic ring acts as a powerful electron-withdrawing group, influencing the overall reactivity and spectral characteristics of the molecule.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 99-80-9 | [2][3] |

| Molecular Formula | C₇H₇N₃O₂ | [1][2][4] |

| Molecular Weight | 165.15 g/mol | [2][4] |

| SMILES | CN(C1=CC=C(C=C1)N=O)N=O | [1] |

| InChI | InChI=1S/C₇H₇N₃O₂/c1-10(9-12)7-4-2-6(8-11)3-5-7/h2-5H,1H3 | [1] |

| IUPAC Name | N-methyl-N-(4-nitrosophenyl)nitrous amide | [1] |

Molecular Structure and Bonding

The chemical structure of this compound features a benzene ring substituted with a methylamino group at the 1-position and a nitroso group at the 4-position. The nitrogen of the methylamino group is also bonded to a nitroso group.

Predicted Molecular Geometry

The C-nitroso group (-C-N=O) attached to the aromatic ring will also influence the geometry. The C-N bond is expected to have some double bond character due to resonance with the aromatic ring.

Table 2: Predicted Bond Lengths and Angles

| Bond/Angle | Predicted Value | Justification/Reference Compound |

| C-C (aromatic) | ~1.39 Å | Typical aromatic C-C bond length. |

| C-N (ring to N-methyl) | ~1.42 Å | Shorter than a typical C-N single bond due to resonance. |

| N-CH₃ | ~1.47 Å | Typical N-C single bond. |

| N-N (nitrosamine) | ~1.34 Å | Partial double bond character. |

| N=O (nitrosamine) | ~1.22 Å | Typical N=O double bond. |

| C-N (ring to C-nitroso) | ~1.40 Å | Shorter than a typical C-N single bond due to resonance. |

| N=O (C-nitroso) | ~1.21 Å | Typical N=O double bond. |

| C-N-C (angle) | ~120° | sp² hybridized nitrogen. |

| C-N-N (angle) | ~118° | Based on similar N-nitrosamines. |

| N-N=O (angle) | ~114° | Based on similar N-nitrosamines. |

Electronic Structure and Resonance

The electronic properties of this compound are dominated by the interplay of the electron-donating methylamino group and the two electron-withdrawing nitroso groups. The N-nitroso group is a moderate electron-withdrawing group, while the C-nitroso group is a strong electron-withdrawing group, especially when in conjugation with the aromatic ring.

Several resonance structures contribute to the overall electronic distribution. The lone pair on the exocyclic nitrogen can delocalize into the aromatic ring, and the C-nitroso group can withdraw electron density from the ring.

Caption: Key resonance contributors in this compound.

Proposed Synthesis Protocol

Step 1: Synthesis of N-Nitroso-N-methylaniline

The first step involves the nitrosation of the secondary amine, N-methylaniline, to form N-nitroso-N-methylaniline. This is a standard procedure for the synthesis of N-nitrosamines.

Protocol:

-

In a flask equipped with a stirrer, dissolve N-methylaniline in a mixture of concentrated hydrochloric acid and ice-water to maintain a temperature below 10°C.

-

Slowly add a solution of sodium nitrite in water to the stirred mixture. The temperature should be carefully controlled to prevent decomposition of the product.

-

Continue stirring for about an hour after the addition is complete.

-

The oily layer of N-nitroso-N-methylaniline is then separated, and the aqueous layer can be extracted with a suitable organic solvent like benzene or dichloromethane to maximize yield.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Step 2: Synthesis of this compound

The second step is the nitrosation of the aromatic ring of N-nitroso-N-methylaniline. The N-nitroso-N-methylamino group is an activating group, directing the incoming electrophile (the nitrosonium ion, NO⁺) to the para position.

Protocol:

-

Dissolve the N-nitroso-N-methylaniline obtained from Step 1 in a suitable solvent such as a mixture of ether and absolute alcohol.

-

Saturate the solution with hydrochloric acid gas. This generates the nitrosonium ion required for the electrophilic aromatic substitution.

-

Allow the reaction to proceed, during which time the product, this compound, will precipitate out as needles.

-

The solid product is then filtered, washed with a cold mixture of alcohol and ether, and dried.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Signature

Definitive spectroscopic data for this compound is scarce. However, a predicted spectroscopic signature can be constructed based on the analysis of its structural components and data from closely related molecules.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Wavenumber/Chemical Shift | Assignment and Rationale |

| ¹H NMR | δ ~3.4 ppm (s, 3H)δ ~7.5-7.8 ppm (m, 2H)δ ~8.0-8.3 ppm (m, 2H) | CH₃: Singlet for the methyl protons.Aromatic Protons (ortho to N-nitroso): Downfield shift due to the electron-withdrawing N-nitroso group.Aromatic Protons (ortho to C-nitroso): Further downfield shift due to the stronger electron-withdrawing C-nitroso group. |

| ¹³C NMR | δ ~35 ppmδ ~115-125 ppmδ ~130-140 ppmδ ~150-160 ppm | CH₃: Aliphatic carbon.Aromatic CH: Aromatic carbons.Aromatic C-N: Aromatic carbon attached to the N-nitrosoamino group.Aromatic C-N=O: Aromatic carbon attached to the C-nitroso group, significantly deshielded. |

| IR Spectroscopy | ~1450-1500 cm⁻¹~1500-1550 cm⁻¹~1050-1150 cm⁻¹ | N=O stretch (N-nitroso): Characteristic stretching frequency for N-nitrosamines.N=O stretch (C-nitroso): Characteristic stretching frequency for aromatic C-nitroso compounds.N-N stretch: Stretching frequency for the N-N bond in the N-nitrosamine group. |

| UV-Vis Spectroscopy | λ_max ~280-320 nmλ_max ~350-450 nm | π → π* transition: Associated with the aromatic system.n → π* transition: Lower energy transition associated with the nitroso groups, responsible for the color of the compound. |

Reactivity and Stability

The reactivity of this compound is governed by its two nitroso functional groups.

-

N-Nitroso Group: The N-nitroso group can undergo thermal or photochemical decomposition. Under certain conditions, it can release nitric oxide (NO) or undergo rearrangement reactions. The N-nitroso functionality is also associated with the biological activity of many nitrosamines.

-

C-Nitroso Group: The C-nitroso group is a reactive functional group that can participate in various reactions, including condensation with active methylene compounds and reduction to the corresponding amine. It also imparts a characteristic color to the compound.

-

Thermal Stability: The presence of two nitroso groups may impact the thermal stability of the molecule. When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides.

Conclusion

This compound is a molecule with a rich chemical structure and interesting electronic properties arising from the presence of two distinct nitroso groups. While detailed experimental data for this specific compound is limited, a thorough understanding of its structure, bonding, and reactivity can be achieved through the analysis of related compounds and the application of fundamental chemical principles. The proposed synthesis and predicted spectroscopic data in this guide provide a valuable resource for researchers working with this and similar molecules. Further experimental and computational studies are warranted to fully elucidate the properties of this intriguing compound.

References

-

PrepChem. Preparation of N-methyl-4-nitrosoaniline. Available at: [Link]

-

PubChem. N,N-dimethyl-4-nitrosoaniline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. n-nitrosomethylaniline. Available at: [Link]

-

PubChem. N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. Method for preparing N-methyl paranitroaniline.

-

BuyersGuideChem. This compound. Available at: [Link]

-

PubChem. N-Methyl-N-nitrosoaniline. National Center for Biotechnology Information. Available at: [Link]

-

INCHEM. This compound (IARC Summary & Evaluation, Volume 1, 1972). Available at: [Link]

-

GSRS. N,4-DINITROSO-N-METHYLANILINE. Available at: [Link]

-

PubChem. N-Methyl-4-nitro-N-nitrosobenzenamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-Methyl-4-nitrosobenzenamine. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-Methyl-N,4-dinitrosoaniline in Organic Solvents

Executive Summary

N-Methyl-N,4-dinitrosoaniline (MNDA), identified by CAS number 99-80-9, is a dinitrosoaniline derivative whose handling and application in research and development necessitate a thorough understanding of its physicochemical properties.[1][2][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth analysis of the solubility and stability of MNDA in common organic solvents. Due to the sparse availability of quantitative data in public literature, this document emphasizes the underlying principles governing MNDA's behavior and provides robust, self-validating experimental protocols for determining these critical parameters. Adherence to rigorous safety protocols is paramount when handling this compound, which is suspected of causing cancer and exhibits other toxicological hazards.[2][4]

Part 1: Core Physicochemical Properties and Critical Safety Mandates

A foundational understanding of a compound's basic properties and hazards is a prerequisite for any experimental work.

Key Physicochemical Identifiers

Quantitative data for MNDA has been consolidated below. It is critical to note that properties such as melting point can show variability based on crystalline form and purity.

| Property | Value | Source(s) |

| CAS Number | 99-80-9 | [1][2][3][5] |

| Molecular Formula | C₇H₇N₃O₂ | [1][2][3] |

| Molecular Weight | 165.15 g/mol | [1][2][3] |

| Appearance | Yellow to Very Dark Yellow Solid | [2] |

| Melting Point | 93-101 °C | [2][3] |

| Synonyms | Nitrosan K, Elastopar, Heat Pre | [2][3] |

Mandatory Safety & Handling Protocols

MNDA is classified as a hazardous substance, and its handling demands strict adherence to safety guidelines.

-

Toxicological Hazards : The compound is harmful if swallowed and causes skin and serious eye irritation.[2] Crucially, it is suspected of causing cancer.[2][4]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[6] All handling of solid MNDA or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Storage : MNDA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[2]

Part 2: Solubility Profile in Organic Solvents

Solubility data is fundamental for designing synthetic reactions, purification procedures, and formulations. For MNDA, publicly available quantitative data is scarce, making empirical determination essential.

Known Qualitative Solubility

Limited information suggests MNDA exhibits slight solubility in specific organic solvents.

-

Slightly Soluble : Chloroform (Slightly), Methanol (Slightly, particularly when heated).[2]

The molecular structure of MNDA, featuring two polar nitroso (-NO) groups and a methylamino group on a relatively nonpolar benzene ring, suggests a complex solubility profile. Its solubility will be dictated by a solvent's ability to interact with these functional groups through dipole-dipole interactions or hydrogen bonding.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a reliable isothermal gravimetric method for accurately determining MNDA solubility across a range of solvents. The causality behind this choice is its simplicity, accuracy, and reliance on basic laboratory equipment, providing a self-validating system.

Methodology:

-

Solvent Selection : Choose a representative panel of solvents covering a spectrum of polarities (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene).

-

Equilibrium Establishment :

-

Add an excess amount of solid MNDA to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial. The excess solid is critical to ensure saturation is reached.

-

Agitate the slurry at a constant, controlled temperature (e.g., 25 °C) using a magnetic stirrer or shaker bath for a minimum of 24 hours. This extended duration ensures the system reaches thermodynamic equilibrium.

-

-

Sample Isolation :

-

Allow the slurry to settle for 1-2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette. It is crucial to avoid disturbing the solid residue.

-

Immediately filter the aliquot through a 0.45 µm chemically compatible syringe filter (e.g., PTFE) into a pre-weighed vial. This step is non-negotiable as it removes any microscopic, undissolved particulates that would artificially inflate the solubility measurement.

-

-

Quantification :

-

Remove the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point until a constant weight is achieved.

-

Weigh the vial containing the dried MNDA residue.

-

-

Calculation :

-

Calculate the solubility (S) in mg/mL using the formula: S = (Weight of Residue) / (Volume of Aliquot)

-

Caption: Workflow for Isothermal Solubility Determination.

Part 3: Stability Profile and Degradation Pathways

Understanding a compound's stability is critical for defining storage conditions, predicting shelf-life, and identifying potential impurities during drug development.

General Stability and Recommended Storage

As a nitroso compound, MNDA is susceptible to degradation. Safety data sheets advise storing the compound in a dry, cool, well-ventilated place away from heat and light, with some sources specifically recommending -20°C under an inert atmosphere for optimal long-term preservation.[2][3] This implies sensitivity to thermal, photolytic, and oxidative stress.

Potential Degradation Pathways

While specific degradation kinetics for MNDA are not widely published, mechanistic insights can be drawn from the known chemistry of nitrosamines.

-

Photolytic Degradation : The N-NO bond in nitrosamines is known to be labile and can undergo homolytic cleavage upon exposure to UV light.[7] This is a primary concern, and solutions of MNDA should be protected from light.

-

Thermal Degradation : Elevated temperatures can promote decomposition. Some related nitrosoanilines are classified as self-heating substances, indicating a potential for exothermic decomposition, which underscores the need for controlled storage temperatures.[8]

-

Hydrolytic Degradation : Stability may be affected by pH. While the N-nitroso group can be stable, extreme acidic or basic conditions could potentially catalyze hydrolysis, although this is often less significant than photolytic or thermal routes.

-

Metabolic Degradation : For drug development professionals, understanding metabolic stability is key. Studies on the related compound N-nitroso-N-methylaniline (NMA) show that cytochrome P450 enzymes can catalyze denitrosation (cleavage of the -NO group) and hydroxylation, leading to metabolites like aniline and phenol.[9][10] This suggests MNDA could be metabolically labile.

Caption: Conceptual Degradation Pathways for MNDA.

Protocol for a Stability-Indicating Assay

A stability-indicating analytical method is one that can accurately quantify the parent compound without interference from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the industry standard for this purpose.[11]

Methodology:

-

Method Development : Develop a reverse-phase HPLC method (e.g., using a C18 column) that yields a sharp, symmetrical peak for MNDA with a reasonable retention time.

-

Forced Degradation (Stress Testing) : The core of a stability-indicating assay is to intentionally degrade the compound to prove the method's specificity.

-

Prepare solutions of MNDA in the organic solvent of interest.

-

Expose separate aliquots to the following conditions for a defined period (e.g., 24-48 hours):

-

Acidic : Add HCl (e.g., to 0.1 N).

-

Basic : Add NaOH (e.g., to 0.1 N).

-

Oxidative : Add hydrogen peroxide (e.g., 3%).

-

Thermal : Heat the solution (e.g., at 60 °C).

-

Photolytic : Expose the solution to high-intensity UV/Vis light in a photostability chamber.

-

-

Include an unstressed control sample kept under normal storage conditions.

-

-

HPLC Analysis :

-

Analyze all stressed samples and the control by HPLC.

-

The objective is to demonstrate that the MNDA peak decreases in the stressed samples while new peaks (degradants) appear at different retention times. The method is considered "stability-indicating" if the degradant peaks are well-resolved from the parent MNDA peak.

-

-

Formal Stability Study :

-

Prepare a fresh solution of MNDA in the chosen solvent.

-

Store the solution under defined conditions (e.g., 25 °C/protected from light).

-

Analyze the solution by the validated HPLC method at specified time points (e.g., T=0, 1 day, 3 days, 1 week).

-

Calculate the percentage of MNDA remaining at each time point relative to T=0.

-

Caption: Workflow for Stability-Indicating Method Validation.

References

- This compound | C7H7N3O2. BuyersGuideChem.

- N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749. PubChem.

- SAFETY DATA SHEET: N,N-Dimethyl-4-nitrosoaniline. Thermo Fisher Scientific.

- This compound | 99-80-9. ChemicalBook.

- Safety Data Sheet: N-Methyl-N-nitrosoaniline. Chemos GmbH & Co.KG.

- N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957. PubChem.

- This compound. Echemi.

- This compound | 99-80-9. ChemicalBook.

- N,N-DIMETHYL-4-NITROSOANILINE CAS No 138-89-6 MATERIAL SAFETY D

- N-Methyl-N,4-dinitrosobenzenamine SDS, 99-80-9 Safety D

- N-Nitroso-N-methylaniline Material Safety D

- Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. PubMed.

- Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. PubMed.

- Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calcul

- N-Methyl-4-nitroaniline: Physicochemical Properties, Degrad

- N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483. PubChem.

- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M

- N-Methyl-4-Nitro-N-Nitrosoaniline | CAS 943-41-9. Veeprho.

- N-Nitroso N-Methyl-4-Amino-Aniline. Axios Research.

- N-Nitroso-N-methylaniline (CAS 614-00-6). Cayman Chemical.

- High-Purity Nitroso-N-methylaniline for Accur

- Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

Sources

- 1. This compound | C7H7 N3 O2 - BuyersGuideChem [buyersguidechem.com]

- 2. This compound | 99-80-9 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemos.de [chemos.de]

- 5. This compound | 99-80-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-N,4-dinitrosoaniline

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-N,4-dinitrosoaniline, a niche chemical compound with significance in industrial applications. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into its chemical identity, synthesis, plausible applications, and the critical safety and toxicological considerations associated with its handling. The narrative emphasizes the causality behind procedural steps and is grounded in established chemical principles.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a methylamino group and two nitroso groups attached to a benzene ring. One nitroso group is bonded to the nitrogen of the methylamino group, forming an N-nitrosamine, while the other is attached directly to the aromatic ring at the para (4-) position. This unique structure dictates its chemical behavior and applications.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | N-Methyl-N,4-dinitrosobenzenamine | [1] |

| Molecular Formula | C₇H₇N₃O₂ | [1][2] |

| CAS Number | 99-80-9 | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Synonyms | Elastopar, Nitrosan K, Vulnoc DBM, Heat Pre | [1] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical State | Solid (presumed based on related compounds) | N/A |

| Melting Point | 93-94 °C | [1] |

| Boiling Point | 350.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.26 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; likely soluble in organic solvents. | [4] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound involves the electrophilic nitrosation of N-methylaniline. This process requires a source of the nitrosonium ion (NO⁺), typically generated in situ from sodium nitrite under strongly acidic conditions. The reaction proceeds in two stages: initial N-nitrosation of the secondary amine, followed by C-nitrosation of the activated aromatic ring.

Expertise & Experience Insight: The control of temperature is paramount in this synthesis. The generation of the nitrosating agent (nitrous acid from NaNO₂ and HCl) is an exothermic process, and nitrous acid itself is unstable at higher temperatures. Furthermore, keeping the reaction cold (0-10°C) prevents unwanted side reactions and potential decomposition of the product. The strong acid is not merely a reagent but a catalyst, protonating nitrous acid to facilitate the formation of the highly electrophilic nitrosonium ion.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on established methods for the synthesis of related nitrosoanilines and should be adapted and optimized under controlled laboratory conditions.[3][5]

-

Preparation of Amine Salt: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 1 mole of N-methylaniline in concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature below 10°C.[5] This step protonates the amine, forming the hydrochloride salt and rendering it soluble in the aqueous medium.

-

Nitrosation: While vigorously stirring and maintaining the temperature between 0-5°C, slowly add a concentrated aqueous solution of sodium nitrite (approx. 2.1 moles) dropwise. A molar excess of the nitrosating agent is required to achieve dinitrosation.

-

Reaction Monitoring: Continue stirring the mixture at low temperature for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: The product, a solid, will precipitate from the reaction mixture. Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid and salts, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Dry the purified product under vacuum at a low temperature. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Industrial Applications and Context

The primary application of this compound, as suggested by its commercial synonyms like "Elastopar" and "Nitrosan K," is within the rubber and tire industry.[1][6] In this context, such chemicals can function as vulcanization retarders or modifiers.

-

Vulcanization Retarders: These chemicals are added to rubber compounds to delay the onset of sulfur vulcanization. This provides a longer "scorch time," which is the period during which the rubber can be processed and shaped at high temperatures without curing prematurely. This is a critical self-validating system in rubber manufacturing, as it prevents costly material loss and equipment damage.

-

Formation of Nitrosamines: It is crucial to note that many chemicals used as vulcanization accelerators (e.g., those derived from secondary amines like morpholine) can lead to the in-situ formation of carcinogenic N-nitrosamines during the high-temperature vulcanization process.[7][8] The use of this compound itself introduces a pre-formed nitrosamine into the system, a practice that is under intense regulatory scrutiny globally due to health and safety concerns for workers.[7]

Toxicology and Safe Handling

The toxicology of this compound is not extensively documented on its own; however, it belongs to the N-nitroso class of compounds, which are widely recognized as potent carcinogens and mutagens.[9][10][11]

Trustworthiness & Mechanistic Insight: The carcinogenicity of many N-nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes in the liver.[12] This process can generate highly reactive electrophilic intermediates, such as diazonium ions, which can then alkylate DNA bases.[4][12] This DNA damage, if not repaired, can lead to mutations and initiate carcinogenesis. Therefore, all N-nitroso compounds, including the title compound, must be treated as suspected carcinogens.

Safety and Handling Protocols

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[13][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[14][15]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[13][15]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[14]

-

-

Handling: Avoid formation of dust.[14] Keep away from sources of ignition. Use non-sparking tools. Ground all equipment to prevent static discharge.[2]

-

Storage: Store in a cool, dry, well-ventilated, and tightly closed container. Keep away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek immediate medical attention.[13][15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][15]

Logical Relationship: Hazard to Precaution

Caption: Logical link between compound hazards and required safety measures.

Conclusion

This compound (C₇H₇N₃O₂) is a specialized chemical primarily associated with the rubber industry. Its synthesis is achievable through controlled dinitrosation of N-methylaniline, a process demanding strict temperature and procedural control. While it may offer utility in modifying vulcanization processes, its identity as an N-nitroso compound places it in a class of chemicals with significant toxicological risks, including suspected carcinogenicity. Therefore, all research, development, and application activities involving this compound must be governed by the highest standards of safety, including robust engineering controls and comprehensive personal protective equipment.

References

-

Preparation of N-methyl-4-nitrosoaniline. PrepChem.com. [Link]

-

This compound | C7H7N3O2. BuyersGuideChem. [Link]

-

N-Nitrosomethylaniline. Organic Syntheses. [Link]

-

N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957. PubChem. [Link]

-

Ehigbor F. Abebe, Comfort J. Akpabio, and Emmanuel N. Maduagwu. N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Prime Scholars. [Link]

-

Safety Data Sheet: N-Methyl-N-nitrosoaniline. Chemos GmbH&Co.KG. [Link]

-

Shank, R. C. (1975). Toxicology of N-nitroso compounds. Toxicology and Applied Pharmacology, 31(3), 361-368. [Link]

-

Toxicology of N-Nitroso Compounds. tonylutz.net. [Link]

-

Zabrodski, T., Schlingemann, J., & Rovis, T. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 1879-1891. [Link]

- Method for preparing N-methyl paranitroaniline.

-

Synthesis of 4-nitroso-N, N-dimethylaniline. ResearchGate. [Link]

-

Fajen, J. M., et al. (1979). N-nitrosamines in the rubber and tire industry. Science, 205(4412), 1262-1264. [Link]

-

Review and the Latest Update of N-Nitrosamines in the Rubber Industry. ResearchGate. [Link]

-

Evaluation of Occupational Exposure to N-Nitrosamines in a Rubber-Manufacturing Industry. ResearchGate. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. fishersci.com [fishersci.com]

- 3. prepchem.com [prepchem.com]

- 4. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-nitrosamines in the rubber and tire industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. primescholars.com [primescholars.com]

- 10. Toxicology of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tonylutz.net [tonylutz.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemos.de [chemos.de]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

The Unintended Vulcanization Byproduct: A Guide to N-Methyl-N,4-dinitrosoaniline in Rubber Processing

Affiliation: Advanced Polymer & Compounding Research Group

Introduction: Shifting the Paradigm from Application to Mitigation

In the field of rubber technology, the term "application" typically denotes the intentional use of a substance to achieve desired material properties. However, in the case of N-Methyl-N,4-dinitrosoaniline (MNA), its relevance to rubber vulcanization is not as a beneficial additive but as a hazardous byproduct. The presence of MNA and other N-nitrosamines in rubber products and manufacturing environments is a significant concern due to their carcinogenic nature.[1][2][3][4][5] This guide, therefore, deviates from a traditional application note. Instead, it serves as a comprehensive technical resource for researchers and industry professionals to understand the formation of MNA during vulcanization, its associated risks, and, most importantly, the protocols and strategies for its mitigation and elimination.

The rubber industry has been actively working to reduce and eliminate the formation of nitrosamines for decades, driven by stringent regulations and a commitment to workplace and consumer safety.[2][3] This document aims to provide the scientific foundation and practical guidance necessary to support these efforts.

The Chemistry of N-Nitrosamine Formation in Rubber Vulcanization

N-nitrosamines, including MNA, are not typically added directly to rubber compounds. Instead, they are formed through the chemical reaction of a secondary amine with a nitrosating agent during the high-temperature vulcanization process.[1][2]

Key Reactants:

-

Secondary Amine Precursors: These are primarily derived from the degradation of certain vulcanization accelerators, such as those from the thiuram, dithiocarbamate, and some sulfenamide classes.[1][2] These accelerators are essential for controlling the rate and efficiency of the sulfur cross-linking reaction.[6][7]

-

Nitrosating Agents: Oxides of nitrogen (NOx) are the primary nitrosating agents.[2] These can be introduced into the rubber matrix through adsorption onto the large surface area of fillers like carbon black and zinc oxide, or they can be present in the curing environment (e.g., in air or from gas-fired heating systems).[2]

The reaction mechanism can be visualized as follows:

Caption: Formation of N-nitrosamines during rubber vulcanization.

Health and Safety Implications of this compound

This compound falls under the broader class of N-nitrosamines, many of which are classified as known or suspected carcinogens.[1][5] Occupational exposure to nitrosamines in the rubber industry has been a significant concern, with regulatory bodies in various countries establishing strict limits on their permissible exposure levels in the workplace.[2][3] For instance, Germany has set a target value for total nitrosamine concentrations in the workplace air.[3]

Key Risks:

-

Carcinogenicity: Extensive studies have demonstrated the carcinogenic potential of various nitrosamines in animal models.[5]

-

Workplace Exposure: Inhalation of fumes during vulcanization and handling of raw materials or finished products can lead to worker exposure.[3]

-

Consumer Safety: Migration of nitrosamines from finished rubber products, such as tires, seals, and consumer goods, is a potential route of exposure for the general public.

Protocol for the Assessment of N-Nitrosamine Formation Potential

To mitigate the formation of MNA and other nitrosamines, a systematic approach to evaluating rubber compounds is essential. The following protocol outlines a general procedure for assessing the nitrosamine formation potential of a given rubber formulation.

Objective: To quantify the levels of specific N-nitrosamines generated from a rubber compound under simulated vulcanization conditions.

Materials and Equipment:

-

Internal mixer or two-roll mill for compounding.

-

Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR) for determining cure characteristics.

-

Compression molding press.

-

Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for nitrosamine quantification.

-

Solid-Phase Microextraction (SPME) or other suitable sample preparation equipment.

-

Certified N-nitrosamine standards.

Experimental Workflow:

Caption: Workflow for assessing nitrosamine formation potential.

Step-by-Step Methodology:

-

Compound Preparation:

-

Accurately weigh and mix the rubber polymer, fillers (carbon black, silica), activators (zinc oxide, stearic acid), antidegradants, and the accelerator system being evaluated.

-

Ensure homogenous dispersion of all ingredients.

-

-

Cure Characterization:

-

Determine the optimal cure time (t90) and scorch time (ts2) using an MDR or ODR at the intended vulcanization temperature. This provides critical data for the vulcanization step and ensures consistent curing.

-

-

Vulcanization:

-

Press-cure the compounded rubber in a mold at the predetermined temperature for the calculated t90.

-

It is crucial to control the temperature and time accurately to ensure reproducibility.

-

-

Sample Preparation for Analysis:

-

The vulcanized rubber sample needs to be prepared to extract any formed nitrosamines. This may involve:

-

Cryogenic grinding to increase surface area.

-

Solvent extraction using a suitable solvent (e.g., dichloromethane).

-

Headspace analysis or SPME for volatile nitrosamines.

-

-

-

Instrumental Analysis:

-

Use a validated GC-MS or LC-MS method for the separation and quantification of target nitrosamines.

-

The choice of instrument will depend on the volatility and thermal stability of the specific nitrosamines being analyzed.

-

-

Quantification and Reporting:

-

Quantify the concentration of each identified nitrosamine against a calibration curve generated from certified standards.

-

Express the results in appropriate units (e.g., µg/kg of rubber).

-

Strategies for Mitigation and Prevention

The primary approach to preventing the formation of MNA and other carcinogenic nitrosamines is to reformulate rubber compounds to eliminate one of the key reactants.

1. Utilization of "Safe" Accelerators:

The most effective strategy is to replace conventional secondary amine-based accelerators with alternatives that do not generate carcinogenic nitrosamines.[2][3] This has led to the development of "safe amine" accelerators.

| Accelerator Class | Nitrosamine Formation Potential | Examples of "Safe" Alternatives |

| Thiurams | High | Thiuram-based accelerators with sterically hindered amine structures |

| Dithiocarbamates | High | Zinc dibenzyldithiocarbamate (ZBEC) |

| Sulfenamides | Varies (can form nitrosamines) | N-tert-butyl-2-benzothiazolesulfenamide (TBBS) is generally considered safer than some other sulfenamides. |

2. Addition of Scavengers:

In some applications, the addition of substances that can compete for the nitrosating agent can reduce the formation of nitrosamines.[2] Examples include certain primary amines or urea-based compounds. However, this approach may not be as effective as replacing the precursor accelerator and can have other effects on the rubber properties.

3. Control of the Curing Environment:

Minimizing the presence of NOx in the curing environment can also contribute to lower nitrosamine levels. This can involve using electric heating instead of direct gas-fired systems and ensuring good ventilation.

Conclusion: A Proactive Approach to Rubber Safety

The presence of this compound in rubber vulcanization is a critical safety issue, not a desirable application. A thorough understanding of its formation mechanism is paramount for developing effective mitigation strategies. By employing safer accelerator systems, controlling the curing environment, and implementing rigorous analytical testing protocols, the rubber industry can continue to advance the safety and quality of its products and processes. This proactive approach is not only a regulatory necessity but also a fundamental aspect of responsible scientific and manufacturing practice.

References

-

Review and the Latest Update of N-Nitrosamines in the Rubber Industry; the Regulated, the Potentially Regulated, and Compounding to Eliminate Nitrosamine Formation. (2025). ResearchGate. [Link]

-

Prevention of Nitrosamine Exposure in the Rubber Industry. (1994). ACS Publications. [Link]

-

Assessment of exposure to carcinogenic N-nitrosamines in the rubber industry. (2005). ResearchGate. [Link]

-

Safety Data Sheet: N-Methyl-N-nitrosoaniline. Chemos GmbH&Co.KG. [Link]

-

Evaluating Nitrosamines from Elastomers in Pharmaceutical Primary Packaging. (2021). PubMed. [Link]

-

N-Nitroso-N-Methylaniline. (2011). OEHHA. [Link]

-

MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. (2022). East Harbour Group. [Link]

-

N-Methyl-4-nitroaniline. PubChem. [Link]

-

Testing and controls for nitrosamines for components of container closure systems. (2021). PDA Connect. [Link]

- Vulcanization of rubber. (1944).

-

New insight into the vulcanization mechanism of natural rubber. ResearchGate. [Link]

-

An alternative antioxidant for sulfur-vulcanized natural rubber: Henna. ResearchGate. [Link]

-

n-nitrosomethylaniline. Organic Syntheses Procedure. [Link]

- Method for preparing N-methyl paranitroaniline. (2012).

-

Natural Rubber Vulcanization. GB Gummi LLP. [Link]

-

Effect of Carboxyl Content on Mechanical Properties of Lignin/Carboxylated Nitrile Rubber Compounds. (2024). MDPI. [Link]

-

The Composition and Nature of Vulcanisation Fumes in the Rubber Industry - A Technical Review. ResearchGate. [Link]

-

The Vulcanization of Neoprene with N,N′-Dinitroso-p-Phenylene-Bis(Hydroxylamine) Salts, a New Class of Curing Agents in. DOI. [Link]

-

Vulcanization Characteristics and Static/Dynamic Mechanical Properties of Chlorinated Butyl Rubber Matrix Materials. (2024). MDPI. [Link]

-

The Development of Rubber Compound based on Natural Rubber (NR) and Ethylene-Propylene-Diene-Monomer (EPDM). ThaiScience. [Link]

- Method of preparing a vulcanizing compound and utilization thereof in binders for road-making. (1992).

-

Vulcanization & Accelerators. Lusida Rubber Products. [Link]

-

Curing characteristics, swelling, and mechanical properties of natural rubber/nitrile butadiene rubber blends with and without compatibilizer. ResearchGate. [Link]

-

Enhanced Physical and Mechanical Properties of Nitrile-Butadiene Rubber Composites with N-Cetylpyridinium Bromide-Carbon Black. (2022). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating Nitrosamines from Elastomers in Pharmaceutical Primary Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. echemi.com [echemi.com]

- 7. lusida.com [lusida.com]

Application Notes and Protocols: Standard Operating Procedure for Handling N-Methyl-N,4-dinitrosoaniline in the Laboratory

Introduction and Scope

N-Methyl-N,4-dinitrosoaniline (MDNA) is a dinitroso compound recognized for its significant health hazards. Historically used in industrial applications, its handling in a laboratory setting demands a protocol built on a deep understanding of its chemical properties and toxicological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the necessary precautions and procedures to ensure personnel safety and experimental integrity. The core philosophy of this protocol is risk mitigation through informed, cautious, and systematic practices. N-nitroso compounds as a class are known to be potent carcinogens and mutagens, acting as pro-mutagens that can lead to DNA adducts and genomic instability after metabolic activation.[1]

The causality behind the stringent measures described herein is the inherent toxicity of MDNA. It is classified as toxic if swallowed or in contact with skin and is suspected of causing cancer.[2] Therefore, this Standard Operating Procedure (SOP) is designed to be a self-validating system, where each step is a checkpoint to prevent exposure and manage potential incidents effectively.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling. The primary risks are chemical toxicity and potential for dust formation.

Toxicological Hazards

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Accidental ingestion of similar compounds may be harmful or fatal.[3]

-

Carcinogenicity: Suspected of causing cancer.[2][3] N-nitroso compounds are a well-documented class of carcinogens.[1][3]

-

Skin Sensitization: May cause an allergic skin reaction.[4][5]

-

Irritation: Causes skin and serious eye irritation.[4] May also cause respiratory irritation.[4]

Physical and Chemical Hazards

-

Dust Explosion: While the delivered form may not be dust explosion capable, the enrichment of fine dust can lead to the danger of a dust explosion.[2]

-

Combustibility: The compound is combustible and may pose a slight fire hazard when exposed to heat or flame.[3]

A comprehensive risk assessment must be conducted before any new experimental work involving MDNA. This assessment should identify potential exposure scenarios and detail specific control measures.

| Hazard Category | GHS Classification | Preventative Measures |

| Acute Oral Toxicity | Category 3 | Do not eat, drink, or smoke in work areas.[2] Wash hands thoroughly after handling.[2] |

| Acute Dermal Toxicity | Category 3 | Wear impervious clothing and chemical-resistant gloves.[2][6] |

| Carcinogenicity | Category 2 | Handle only in a designated area within a certified chemical fume hood. |

| Skin Sensitization | Category 1 | Avoid all personal contact.[3] Wear appropriate PPE. |

| Eye Irritation | Category 2 | Wear tightly fitting safety goggles with side-shields.[6] |

| Respiratory Irritation | Category 3 | Avoid breathing dust.[4] Use local and general ventilation.[2] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][6]

-

Ventilation: Use local and general ventilation to minimize airborne concentrations.[2]

-

Designated Area: A specific area within the laboratory should be designated for work with MDNA to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific tasks being performed and the potential for exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn over safety glasses when there is a risk of splashing.[7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[7] Gloves must be inspected before use and disposed of after contamination or completion of work.

-

Lab Coat/Coveralls: Wear a lab coat, buttoned, or disposable coveralls to protect the body from splashes.[7][8] For significant exposure risks, impervious or flame-resistant clothing may be necessary.[6][9]

-

-

Respiratory Protection: If exposure limits are exceeded or if dust formation is unavoidable, a full-face respirator with an appropriate particulate filter should be used.[6][9] Respirator use requires prior medical evaluation and fit-testing.[7][10]

-

Footwear: Closed-toe, chemical-resistant shoes must be worn in the laboratory.[7][11]

Detailed Experimental Protocols

Adherence to the following step-by-step protocols is mandatory for all laboratory work involving this compound.

Preparation and Handling

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

-

Donning PPE: Put on all required PPE as detailed in Section 3.2.

-

Weighing: If working with solid MDNA, carefully weigh the required amount in the fume hood. Use a disposable weighing dish to minimize contamination. Avoid creating dust.[6]

-

Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed MDNA. Do not add the solid to the solvent, as this can increase the risk of dust generation.

-

Handling Solutions: Use caution when handling solutions to avoid splashes. Keep all containers tightly closed when not in use.[6]

-

Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., acetone) followed by soap and water.[12] Dispose of all contaminated disposables as hazardous waste.

-

Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing PPE.[2]

Storage

-

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from heat, sparks, and open flames.[13]

-

Store separately from incompatible materials such as strong oxidizing agents.[13]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

Rapid and correct response to emergencies is critical to minimizing harm.

Spills and Leaks

-

Minor Spill (in fume hood):

-

Ensure all non-essential personnel are aware and at a safe distance.

-

Wearing appropriate PPE, dampen the solid spill material with a solvent like acetone to prevent dust from becoming airborne.[12]

-